![molecular formula C23H20ClN5OS2 B2781852 N-(3-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1207039-04-0](/img/structure/B2781852.png)
N-(3-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H20ClN5OS2 and its molecular weight is 482.02. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
N-(3-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide and related compounds have been explored for their potential antibacterial properties. Research has shown that similar compounds exhibit promising antibacterial activity against various bacterial strains, including S. aureus, E. coli, P. vulgaris, and K. pneumoniae, indicating potential application in the development of new antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Synthesis and Characterization
The chemical synthesis and characterization of related compounds have been a subject of research, providing valuable insights into the molecular structures and properties of these substances. Studies involve the synthesis of derivatives and analogues, employing various reaction conditions and analyzing the products through techniques like IR, NMR, and mass spectral analysis (Abdel-rahman, Awad, & Bakhite, 1992).
Pharmacological Activities
Research has extended into exploring the pharmacological activities of these compounds. Studies have been conducted to investigate the potential antimalarial, anticancer, and antileukemic activities of related compounds. This includes in vitro and in vivo assessments against various cell lines, providing a foundation for the development of new therapeutic agents (Ramírez, Rodrigues, Mijares, de Sanctis, & Charris, 2020).
Insecticidal Potential
Some derivatives of N-(3-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have shown significant insecticidal activity. Studies have demonstrated the effectiveness of these compounds against certain insect species, suggesting their potential use in agricultural pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5OS2/c1-14-6-7-17(10-18(14)24)27-19(30)12-31-22-20-21(25-13-26-22)28-23(32-20)29-9-8-15-4-2-3-5-16(15)11-29/h2-7,10,13H,8-9,11-12H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFMPRKLCQJGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.